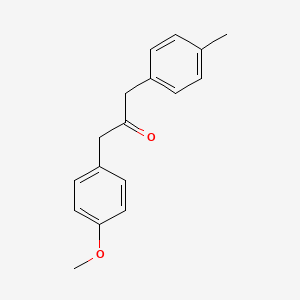
1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group on one phenyl ring and a methyl group on the other phenyl ring, connected by a propan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic rings.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory and analgesic properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-2-phenylethanone: Similar structure but lacks the methyl group on the second phenyl ring.
1-(4-Methylphenyl)-3-phenylpropan-2-one: Similar structure but lacks the methoxy group on the first phenyl ring.
Uniqueness: 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-2-one is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
80055-27-2 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C17H18O2/c1-13-3-5-14(6-4-13)11-16(18)12-15-7-9-17(19-2)10-8-15/h3-10H,11-12H2,1-2H3 |
Clé InChI |
KNNUXHURYBLCCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



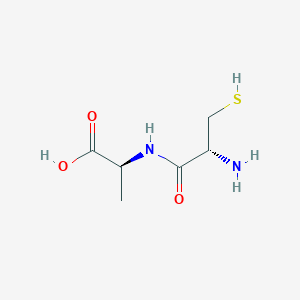
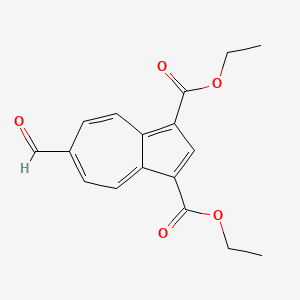
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)


![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
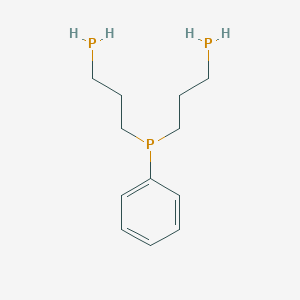
![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
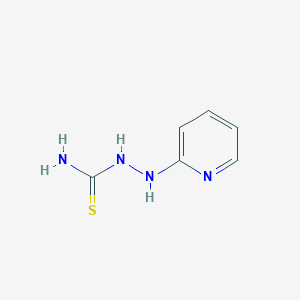
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
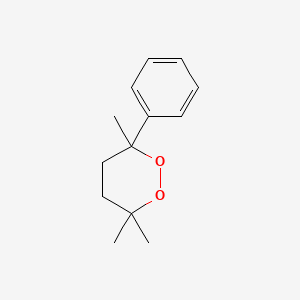
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)

